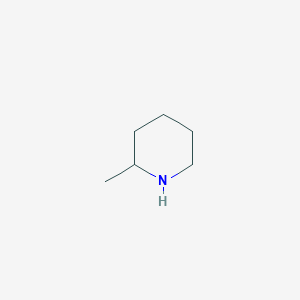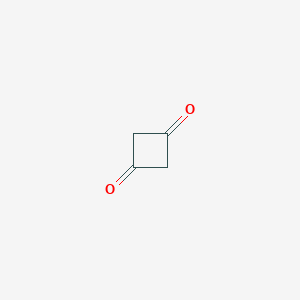
Cyclobutane-1,3-dione
Vue d'ensemble
Description
Cyclobutane-1,3-dione is an organic compound with the molecular formula C₄H₄O₂. It is a cyclic diketone, characterized by a four-membered ring structure with two carbonyl groups positioned at the 1 and 3 positions. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclobutane-1,3-dione can be synthesized through various methods. One common approach involves the cyclization of 2-methyl-3-phenylpropanoic acid. The process begins with the conversion of the acid to its corresponding acid chloride using thionyl chloride (SOCl₂) and dimethylformamide (DMF). The acid chloride is then reacted with ethoxyacetylene in the presence of triethylamine to form an intermediate, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar organic reactions scaled up for industrial use. The choice of reagents and conditions would be optimized for yield, cost, and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone to cyclobutane-1,3-diol.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the carbonyl groups is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Products include carboxylic acids or more complex diketones.
Reduction: The major product is cyclobutane-1,3-diol.
Substitution: Products vary depending on the nucleophile used, resulting in substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Cyclobutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties that may enhance drug efficacy.
Industry: this compound and its derivatives are used in the synthesis of various industrial chemicals and materials
Mécanisme D'action
Cyclobutane-1,3-dione can be compared with other cyclic diketones such as cyclopentanedione and cyclohexanedione:
Cyclopentanedione: This compound has a five-membered ring and exhibits different reactivity due to reduced ring strain compared to this compound.
Cyclohexanedione: With a six-membered ring, cyclohexanedione is even less strained and shows different chemical behavior.
Uniqueness: this compound is unique due to its high ring strain and the presence of two carbonyl groups in a four-membered ring, making it more reactive and versatile in chemical synthesis compared to its larger ring counterparts .
Comparaison Avec Des Composés Similaires
- Cyclopentanedione
- Cyclohexanedione
- Cyclopropanedione (though less common)
Propriétés
IUPAC Name |
cyclobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c5-3-1-4(6)2-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQGSZRQKQZCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165803 | |
| Record name | Cyclobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15506-53-3 | |
| Record name | Cyclobutane-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015506533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-nitro-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B94932.png)

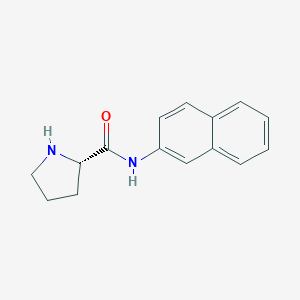
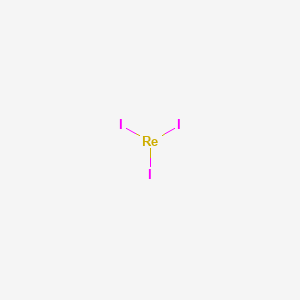
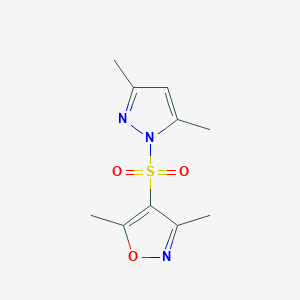
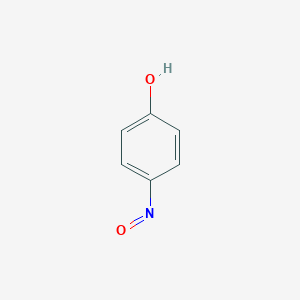
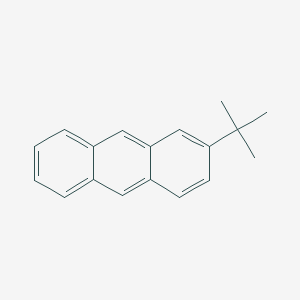
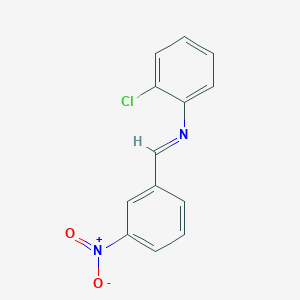
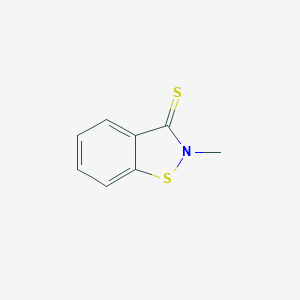

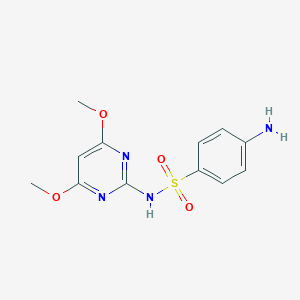
![6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole](/img/structure/B94952.png)
